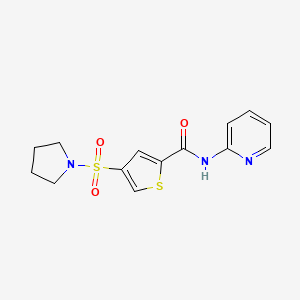

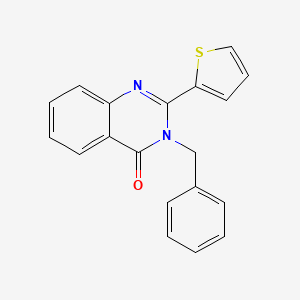

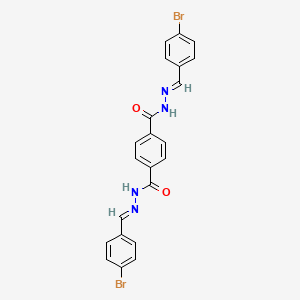

N-2-pyridinyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves intricate reactions that yield complex structures with specific functionalities. For example, the synthesis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a related structure, was achieved by X-ray analysis and molecular orbital methods, indicating the detailed steps involved in creating such compounds (Banerjee et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of compounds within this class often employs techniques such as X-ray diffraction. The crystal structure and conformation analysis provide insights into the compound's molecular geometry, which is crucial for understanding its potential interactions and functionality (Banerjee et al., 2002).

Chemical Reactions and Properties

Research into compounds like N-glycosyl-thiophene-2-carboxamides, which share a thiophene moiety, sheds light on the chemical reactions they undergo and their properties, such as effects on cell growth or DNA synthesis (Rawe et al., 2006). This can provide a baseline understanding of the reactions and properties of N-2-pyridinyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide.

Physical Properties Analysis

The physical properties of a compound, including its solubility, melting point, and crystalline structure, are fundamental aspects that influence its applications in various fields. Analysis techniques such as X-ray crystallography and molecular orbital calculations, as demonstrated in studies of related compounds, are essential for this analysis (Banerjee et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential biological activities, are critical for understanding the applications and safety of N-2-pyridinyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide. Studies on similar compounds can offer insights into these aspects (Rawe et al., 2006).

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Iodine-Mediated Oxidative Cyclization :A study described the efficient synthesis of 2-azaindolizines, including imidazo[1,5-a]pyridines and sulfur-bridged dimers, through iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides. This method facilitates the creation of fluorescent compounds via transition-metal-catalyzed cross-coupling reactions, showcasing the compound's utility in synthesizing complex heterocyclic structures with potential applications in material science and as fluorescent markers (Shibahara et al., 2006).

Synthesis of Triazoles :Another application involves the synthesis of N-substituted pyridine-2-thiocarboxamides through the Willgerodt−Kindler reaction, leading to the formation of symmetrical and unsymmetrical 3,4,5-trisubstituted 4H-1,2,4-triazoles. This process underscores the versatility of related thioamide derivatives in synthesizing chelating ligands with potential in coordination chemistry and as precursors for pharmaceutical compounds (Klingele & Brooker, 2004).

Biological Applications

Antineoplastic Potential :Research on solvated derivatives, specifically focusing on 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has indicated potential antineoplastic properties. These studies involve detailed structural analysis to understand the compound's interaction mechanisms, aiming to leverage these insights for therapeutic applications (Banerjee et al., 2002).

Selective κ-Opioid Receptor Antagonism :In pharmacology, derivatives like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine have been characterized as high-affinity antagonists for κ-opioid receptors (KOR), showcasing significant potential for treating depression and addiction disorders. This compound's selectivity and efficacy in vivo highlight the therapeutic promise of related N-2-pyridinyl compounds (Grimwood et al., 2011).

Propiedades

IUPAC Name |

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c18-14(16-13-5-1-2-6-15-13)12-9-11(10-21-12)22(19,20)17-7-3-4-8-17/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYMOYVSMPQMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)

![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)

![3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5592492.png)

![4'-(2,3-dimethoxybenzyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5592513.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)

![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)